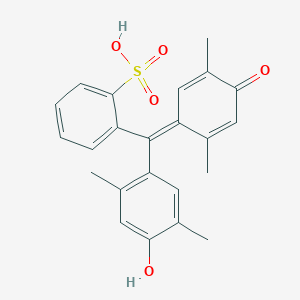
Xylenolblau
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylenolblau, also known as p-Xylenol Blue or p-Xylenolsulfonephthalein, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes at different pH levels. The compound has the empirical formula C23H22O5S and a molecular weight of 410.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylenolblau is synthesized through a series of chemical reactions involving the sulfonation of xylenol. The process typically involves the reaction of xylenol with sulfuric acid, followed by neutralization and purification steps to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where xylenol is treated with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Xylenolblau undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids .
Scientific Research Applications
Xylenolblau has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various chemical reactions and titrations.
Biology: Employed in microbial assays to determine bacterial growth and lipase activity.
Medicine: Utilized in diagnostic assays and as a staining agent in histology and hematology.
Industry: Applied in food storage, corrosion testing, and the production of electrochromic displays and chemical sensors
Mechanism of Action
Xylenolblau exerts its effects primarily through its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo protonation and deprotonation, leading to distinct color changes at different pH levels. This property makes it an effective pH indicator in various applications .
Comparison with Similar Compounds
Similar Compounds
Thymol Blue: Another sulfonephthalein dye used as a pH indicator with similar color transition ranges.
Phenol Red: A pH indicator with a different color transition range but similar applications.
Bromothymol Blue: A dye with similar uses in pH indication and scientific research.
Uniqueness
Xylenolblau is unique due to its dual pH transition ranges, making it versatile for use in both acidic and basic environments. It can be used at half the concentration required for thymol blue, providing cost-effective and efficient pH indication .
Properties
Molecular Formula |
C23H22O5S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H22O5S/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28/h5-12,24H,1-4H3,(H,26,27,28)/b23-19- |
InChI Key |
WRRLLJYTSAASLP-NMWGTECJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















